molecular formula C13H22O2 B093896 Linalyl propionate CAS No. 144-39-8

Linalyl propionate

Cat. No. B093896
CAS RN: 144-39-8
M. Wt: 210.31 g/mol
InChI Key: WAQIIHCCEMGYKP-UHFFFAOYSA-N
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Description

Linalyl propionate, also known as Linalyl propanoate, is a compound with the linear formula C2H5CO2C(CH=CH2)(CH3)CH2CH2CH=C(CH3)2 . It falls into the category of modern bergamot-lavender notes and has a pronounced fruity nuance that distinguishes it from Linalyl Acetate . It is used in perfumery in compositions such as bergamot, lavender, and lily of the valley .


Molecular Structure Analysis

The molecular structure of Linalyl propionate is C2H5CO2C(CH=CH2)(CH3)CH2CH2CH=C(CH3)2 . It has a molecular weight of 210.31 .


Physical And Chemical Properties Analysis

Linalyl propionate is a colorless liquid . It has a boiling point of 115 °C at 13 hPa , a flash point of 97 °C , and a specific gravity of 0.90 . Its refractive index is 1.45 .

Scientific Research Applications

Anti-Proliferative Effect

Linalyl propionate has been studied for its anti-proliferative effects. In one study, a compound isolated from Coriander sativum was conjugated with carbon nanoparticles. The conjugate showed similar antioxidant and anti-proliferative activity when compared to the pure extract .

Antibacterial Property

The same study also found that the conjugated compound showed good inhibition against both gram-positive and gram-negative bacteria. Interestingly, the pure extract showed inhibition only against gram-negative bacteria .

Drug Delivery System

The conjugated compound was completely water soluble, which makes it a likely formulation for hydrophilic based drug delivery applications .

Flavoring Ingredient

Linalyl propionate is used as a flavoring ingredient. It’s recognized as safe by the Flavor and Extract Manufacturers Association .

Pain Relief

Although not directly related to Linalyl propionate, a related compound, linalool, has been studied for its potential in pain relief. These results suggest that compounds in this family may have potential applications in pain management .

Chemical Building Block

Linalyl propionate can be used as a building block in chemical synthesis. It’s available from chemical suppliers for use in research .

Mechanism of Action

Target of Action

Linalyl propionate is primarily used as a flavor and fragrance agent . It falls into the category of modern bergamot-lavender notes . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, where it imparts a fresh, citrus, and floral aroma .

Mode of Action

The interaction of linalyl propionate with its targets is primarily through the binding to the olfactory receptors in the nose and taste receptors in the mouth. This binding triggers a signal transduction pathway that leads to the perception of its distinctive aroma .

Biochemical Pathways

These impulses are then transmitted to the brain, where they are interpreted as the distinctive aroma of linalyl propionate .

Pharmacokinetics

It is likely metabolized by the liver and excreted through the kidneys .

Result of Action

The primary result of linalyl propionate’s action is the perception of its distinctive aroma. This aroma can contribute to the overall sensory experience of a product, enhancing its appeal to consumers . It’s also used in fragrances designed for functional products due to its excellent stability and intensive clean, fresh character .

Action Environment

The action of linalyl propionate can be influenced by various environmental factors. For instance, its aroma can be affected by the presence of other aromatic compounds. Its stability and efficacy can also be influenced by factors such as temperature, pH, and light exposure . Linalyl propionate is known for its excellent stability, making it ideal for use in a variety of products .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQIIHCCEMGYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047574
Record name 3,7-Dimethylocta-1,6-dien-3-yl propanoate
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030425
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 10.00 mm Hg
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
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Solubility

17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030425
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.902
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Linalyl propionate

CAS RN

144-39-8
Record name Linalyl propionate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl propionate
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Record name Linalyl propionate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate
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Record name 3,7-Dimethylocta-1,6-dien-3-yl propanoate
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Record name Linalyl propionate
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Record name LINALYL PROPIONATE
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Record name Linalyl propionate
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URL http://www.hmdb.ca/metabolites/HMDB0030425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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